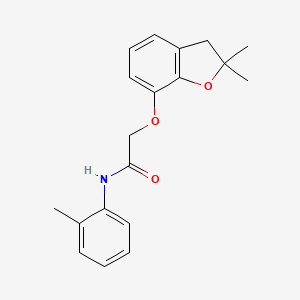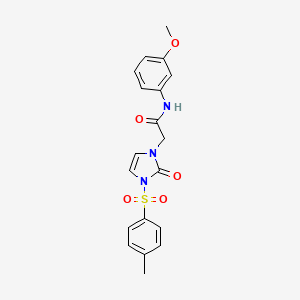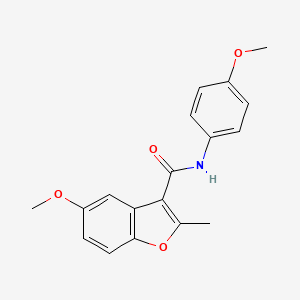![molecular formula C26H23NO5S B11275331 4-{4-hydroxy-3-(4-methoxyphenyl)-1-[4-(methylsulfanyl)benzyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoic acid](/img/structure/B11275331.png)
4-{4-hydroxy-3-(4-methoxyphenyl)-1-[4-(methylsulfanyl)benzyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic amines, diethyl malonate, and various catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID can undergo various chemical reactions including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups to the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its functional groups can interact with various biological molecules, making it a useful tool for probing biochemical processes.
Medicine
In medicine, 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific therapeutic targets.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and polymers.
作用機序
The mechanism of action of 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
- 4-HYDROXY-2-QUINOLONES
- COUMARIN HETEROCYCLES
- INDOLE DERIVATIVES
Uniqueness
Compared to similar compounds, 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOIC ACID stands out due to its combination of functional groups and structural complexity
特性
分子式 |
C26H23NO5S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
4-[4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylsulfanylphenyl)methyl]-5-oxo-2H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C26H23NO5S/c1-32-20-11-9-17(10-12-20)22-23(18-5-7-19(8-6-18)26(30)31)27(25(29)24(22)28)15-16-3-13-21(33-2)14-4-16/h3-14,23,28H,15H2,1-2H3,(H,30,31) |
InChIキー |
OFZJKJWTLRESKI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11275251.png)

![1-Isobutylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11275261.png)
![N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B11275263.png)

![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-ethylpyridine-2-carbohydrazide](/img/structure/B11275272.png)
![5-[(3,4-dimethylphenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11275276.png)
![Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate](/img/structure/B11275282.png)

![N-(4-chlorophenyl)-2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11275288.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B11275299.png)

![4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11275318.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11275325.png)
